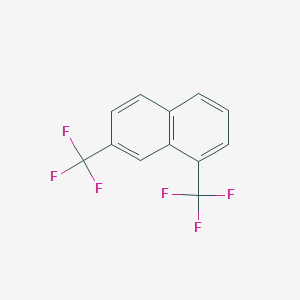

1,7-Bis(trifluoromethyl)naphthalene

Descripción

Significance of Trifluoromethylated Aromatic Compounds in Contemporary Chemistry

Trifluoromethylated aromatic compounds are organic molecules that contain one or more trifluoromethyl (-CF3) groups attached to an aromatic ring. The trifluoromethyl group is a powerful electron-withdrawing group with high electronegativity, which significantly influences the electronic properties of the aromatic system. mdpi.com This characteristic is a key reason for their extensive use in the design of pharmaceuticals, agrochemicals, and advanced materials. mdpi.comnih.gov

The incorporation of a trifluoromethyl group into a molecule can enhance several key properties. mdpi.com It often increases the molecule's lipophilicity, which can improve its ability to pass through cell membranes, a crucial factor in drug design. mdpi.comnih.gov Furthermore, the carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation. mdpi.com This metabolic stability can lead to a longer half-life for drug candidates, reducing the required dosage and frequency of administration. mdpi.comnih.gov The steric bulk of the trifluoromethyl group, larger than a methyl group, can also play a role in improving the binding affinity and selectivity of a molecule to its biological target. mdpi.com

Overview of Naphthalene (B1677914) Core Functionalization with Trifluoromethyl Groups

Naphthalene, a polycyclic aromatic hydrocarbon composed of two fused benzene (B151609) rings, provides a larger and more complex scaffold for chemical modification compared to a simple benzene ring. wikipedia.orgvedantu.com The functionalization of the naphthalene core with trifluoromethyl groups combines the properties of both moieties, leading to compounds with unique characteristics.

The introduction of trifluoromethyl groups onto the naphthalene ring can be achieved through various synthetic methods. soton.ac.uk One common approach involves copper-catalyzed trifluoromethylation reactions. nih.gov Other methods include nucleophilic trifluoromethylation using reagents like Me3SiCF3/CsF. rsc.orgpsu.edursc.org These synthetic strategies allow for the selective placement of trifluoromethyl groups at specific positions on the naphthalene ring, enabling the fine-tuning of the resulting molecule's properties.

The presence of trifluoromethyl groups on the naphthalene core significantly alters its electronic and physical properties. The strong electron-withdrawing nature of the -CF3 group deactivates the aromatic ring, influencing its reactivity in further chemical transformations. mdpi.com This electronic modification can also impact the photophysical properties of the naphthalene system, making these compounds of interest for applications in materials science, such as in the development of n-type organic semiconductors. nih.gov

Isomeric Considerations within Bis(trifluoromethyl)naphthalene Architectures

For instance, the substitution pattern affects the dipole moment of the molecule and the distribution of electron density within the aromatic system. These differences can lead to significant variations in physical properties such as melting point, boiling point, and solubility. Moreover, the isomeric structure can have a profound impact on the biological activity of the compound, as the specific geometry will determine how the molecule interacts with biological targets like enzymes or receptors.

The synthesis of a specific isomer, such as 1,7-Bis(trifluoromethyl)naphthalene, requires precise control over the reaction conditions and the choice of starting materials and reagents. The ability to selectively synthesize a single isomer is crucial for studying its specific properties and for any potential applications where a pure, well-defined chemical entity is required.

While detailed research findings specifically for this compound are not extensively available in the public domain, the principles of trifluoromethylated aromatics and naphthalene chemistry provide a strong framework for understanding its expected characteristics and potential areas of application. The synthesis of related isomers, such as 1,5-Bis(trifluoromethyl)naphthalene (B11850801), has been documented, involving nucleophilic trifluoromethylation of an appropriate naphthalene precursor. evitachem.com

Interactive Data Table: Properties of Related Compounds

To provide context, the following table outlines some properties of the parent naphthalene molecule and a related trifluoromethylated benzene derivative, trifluorotoluene.

| Property | Naphthalene | Trifluorotoluene |

| Formula | C₁₀H₈ | C₇H₅F₃ |

| Molar Mass | 128.17 g/mol | 146.11 g/mol |

| Appearance | White crystalline solid | Colorless liquid |

| Melting Point | 80.26 °C | -29.05 °C |

| Boiling Point | 217.97 °C | 103.46 °C |

| Solubility in Water | Insoluble | <0.1 g/100 mL at 21 °C |

Data sourced from Wikipedia wikipedia.orgwikipedia.org

Structure

3D Structure

Propiedades

Fórmula molecular |

C12H6F6 |

|---|---|

Peso molecular |

264.17 g/mol |

Nombre IUPAC |

1,7-bis(trifluoromethyl)naphthalene |

InChI |

InChI=1S/C12H6F6/c13-11(14,15)8-5-4-7-2-1-3-10(9(7)6-8)12(16,17)18/h1-6H |

Clave InChI |

UADFPDPVGMYWEI-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=C(C=C(C=C2)C(F)(F)F)C(=C1)C(F)(F)F |

Origen del producto |

United States |

Reaction Mechanisms and Chemical Reactivity of 1,7 Bis Trifluoromethyl Naphthalene

Mechanistic Investigations of Trifluoromethyl Group Introduction

The synthesis of trifluoromethylated arenes, including naphthalenes, often involves the generation of a trifluoromethyl radical (•CF₃) or a related reactive species. Several advanced mechanistic pathways have been developed to achieve this under controlled conditions.

Single-Electron Transfer (SET) Pathways in Trifluoromethylation

Single-Electron Transfer (SET) is a fundamental process in which an electron is transferred from a donor to an acceptor, generating radical ions. numberanalytics.com This pathway is crucial in organofluorine chemistry for creating fluorinated radicals, which are key intermediates in various reactions. numberanalytics.com In the context of trifluoromethylation, SET processes can initiate the formation of the trifluoromethyl radical from a suitable precursor.

For instance, copper-mediated C(sp²)–H trifluoromethylation has been shown to proceed via different mechanisms depending on the substrate. nih.gov For substrates with a high thermodynamic driving force for electron transfer, the reaction follows an SET mechanism where an initial electron transfer occurs between the substrate and an oxidant before the transfer of the CF₃ group. nih.gov In other cases, a mechanism involving the release of a CF₃ radical followed by electrophilic aromatic substitution (SₑAr) is observed. nih.gov Photoredox catalysis also frequently utilizes SET pathways. A photocatalyst, upon excitation by visible light, can engage in an SET event with a trifluoromethyl source like trifluoromethanesulfonyl chloride (CF₃SO₂Cl). chemistryviews.orgnih.gov This reduction of the CF₃ source leads to the formation of the •CF₃ radical, which can then react with an aromatic substrate. chemistryviews.orgnih.gov The catalytic cycle is completed by the regeneration of the photocatalyst through another electron transfer step. chemistryviews.orgnih.gov

Table 1: Mechanistic Pathways in Copper-Mediated C(sp²)-H Trifluoromethylation

| Driving Force for Electron Transfer | Dominant Mechanism | Description |

|---|---|---|

| High | Single Electron Transfer (SET) | Initial electron transfer between substrate and oxidant precedes CF₃ group transfer. nih.gov |

Electron Donor-Acceptor (EDA) Complex-Mediated Trifluoromethylation

Electron Donor-Acceptor (EDA) complexes provide a powerful strategy for generating radicals under mild conditions through photoexcitation. nsf.govresearchgate.net An EDA complex can form between an electron-rich donor molecule and an electron-poor acceptor molecule. Upon absorbing light, an electron is transferred from the donor to the acceptor, initiating a chemical reaction. beilstein-journals.org This method has been successfully applied to the trifluoromethylation of aromatic compounds. beilstein-journals.org

Naphthalene (B1677914) derivatives themselves, such as 2-methoxynaphthalene (B124790), can serve as catalytic electron-rich donors in these reactions. nsf.govresearchgate.net In one system, an EDA complex is formed between 2-methoxynaphthalene and an acylated ethyl isonicotinate (B8489971) N-oxide, which acts as the acceptor. nsf.gov Photoexcitation of this complex leads to N-O bond fragmentation, generating the necessary radical species for trifluoromethylation while regenerating the naphthalene-based donor, allowing it to operate in a catalytic cycle. nsf.govresearchgate.net This approach overcomes the common issue of rapid back electron transfer that can limit the efficiency of EDA-based reactions. nsf.govresearchgate.net The utility of this method has been shown in the trifluoromethylation of various heteroarenes and can be scaled up using continuous flow chemistry. nsf.gov

Ligand-to-Metal Charge Transfer (LMCT) Processes in Catalysis

Ligand-to-Metal Charge Transfer (LMCT) is another photochemical process utilized in catalysis to generate reactive species. In this mechanism, the absorption of light promotes an electron from a ligand-centered orbital to a metal-centered orbital. This can lead to the homolytic cleavage of a bond and the release of a radical.

A notable example is the use of a cobalt(III)-CF₃ complex for the C-H trifluoromethylation of arenes. nih.govacs.org In this system, a redox-active pincer ligand is employed. nih.govacs.org Visible light photoexcitation of the Co(III)-CF₃ complex induces an LMCT, populating a Co-CF₃ antibonding orbital. nih.govacs.org This electronic transition weakens the Co-C bond, facilitating the release of a •CF₃ radical. nih.govacs.org This radical then attacks an electron-rich arene. The resulting cobalt(II) species subsequently oxidizes the intermediate cyclohexadienyl radical to afford the trifluoromethylated aromatic product, completing the catalytic cycle without the need for an external sacrificial oxidant. nih.govacs.org This highlights how the design of the ligand is critical for enabling this type of photoredox bond activation. nih.govacs.org

Influence of Trifluoromethyl Substituents on Naphthalene Reactivity

The presence of two strongly electron-withdrawing trifluoromethyl groups at the 1- and 7-positions of the naphthalene ring system profoundly impacts its steric and electronic properties, thereby dictating its reactivity in subsequent chemical transformations.

Steric Effects in Reactions Involving Bis(trifluoromethyl)naphthalenes

The trifluoromethyl group is significantly larger than a hydrogen atom and can exert considerable steric hindrance. mdpi.com In the naphthalene system, substituents in peri-positions (e.g., 1 and 8) experience significant steric repulsion. The synthesis of 1,8-bis(trifluoromethyl)naphthalene (B11854531) from 1,8-diiodonaphthalene (B175167) using trifluoromethyl iodide and copper powder has been reported to give a poor yield, likely due to this steric strain. jst.go.jp

Even when not in adjacent or peri-positions, multiple trifluoromethyl groups can cause deformation of the planar aromatic naphthalene ring. mdpi.com For instance, DFT calculations on poly(trifluoromethyl)naphthalene derivatives have shown that CF₃ groups in positions 4 and 5 can lead to a deformed aromatic ring due to steric hindrance. mdpi.com This deformation can, in turn, affect the resonance interaction between substituents and the aromatic system. mdpi.com For 1,7-bis(trifluoromethyl)naphthalene, while the CF₃ groups are not in direct steric conflict, their bulk can influence the approach of reagents to the neighboring positions (2, 6, and 8), potentially directing substitution reactions.

Electronic Activation/Deactivation in Aromatic Nucleophilic Substitution

The trifluoromethyl group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms. mdpi.comnih.gov This property has a dramatic effect on the electronic nature of the naphthalene ring. The presence of two such groups, as in this compound, makes the aromatic system highly electron-deficient.

This strong electron withdrawal deactivates the ring towards electrophilic aromatic substitution. youtube.com Conversely, it strongly activates the ring for nucleophilic aromatic substitution (SₙAr). nih.gov SₙAr reactions proceed via a two-step mechanism involving the formation of a negatively charged intermediate (a Meisenheimer complex), which is stabilized by electron-withdrawing groups. nih.govresearchgate.net The trifluoromethyl groups at the 1- and 7-positions will significantly stabilize such an intermediate, particularly if the nucleophilic attack occurs at a position that allows the negative charge to be delocalized onto the carbons bearing the CF₃ groups. Therefore, this compound is expected to be highly susceptible to reactions with nucleophiles, leading to the displacement of a suitable leaving group on the ring. The strong inductive effect of the CF₃ group can also influence the regioselectivity of such reactions. osaka-u.ac.jp

Table 2: Properties and Effects of the Trifluoromethyl Group

| Property | Description | Impact on Reactivity |

|---|---|---|

| Steric Profile | Bulkier than a methyl group. mdpi.com | Can cause steric hindrance, leading to deformed aromatic rings and affecting reaction yields and regioselectivity. jst.go.jpmdpi.com |

| Electronic Effect | Strongly electron-withdrawing via induction. mdpi.comnih.gov | Deactivates the ring for electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SₙAr). youtube.comnih.gov |

Destabilization of Carbocation Intermediates by Trifluoromethyl Groups

The trifluoromethyl group is a powerful electron-withdrawing group, primarily through the inductive effect. When two such groups are present on the naphthalene skeleton, as in this compound, the entire π-system becomes significantly electron-deficient. This has a profound impact on reactions that proceed through carbocation intermediates, such as electrophilic aromatic substitution.

The stability of a carbocation intermediate (a Wheland intermediate or σ-complex in the case of electrophilic aromatic substitution) is paramount in determining the rate and regioselectivity of the reaction. Electron-donating groups stabilize the positive charge through resonance and/or inductive effects, whereas electron-withdrawing groups have the opposite effect. The two CF₃ groups in this compound strongly destabilize any developing positive charge on the aromatic rings.

This destabilization can be understood by considering the resonance structures of the carbocation intermediate formed during an electrophilic attack. The positive charge is delocalized across several carbon atoms of the naphthalene ring system. The presence of a CF₃ group on a carbon atom that bears a partial positive charge in any of the resonance contributors leads to significant destabilization. In the case of this compound, an electrophilic attack at any position will result in a carbocation intermediate where the positive charge is in close proximity to at least one of the CF₃ groups, leading to a high activation energy for the reaction.

| Position of Electrophilic Attack | Proximity of Positive Charge to CF₃ Groups | Expected Stability of Carbocation Intermediate |

| C2, C4, C5, C8 | High | Highly Destabilized |

| C3, C6 | Moderate | Destabilized |

Formation and Reactivity of Transient Intermediates

The electron-deficient nature of this compound also influences its potential to form transient reactive intermediates, such as arynes.

Generation and Study of Benzdiyne Equivalents from Trifluoromethylated Precursors

Arynes are highly reactive intermediates that can be generated from suitably substituted aromatic compounds. tcichemicals.com The generation of arynes from ortho-silylaryl triflates, often referred to as Kobayashi's precursors, is a widely used method that proceeds under mild conditions. acs.orgnih.gov This methodology has been extended to create arynes bearing electron-withdrawing groups.

A benzdiyne equivalent is a molecule that can generate two aryne functionalities within the same benzene (B151609) ring. The generation of a "naphthodiyne" from a bis(trifluoromethyl)naphthalene precursor like the 1,7-isomer is a hypothetical process that would present significant challenges. It would require the introduction of two sets of ortho-positioned leaving groups, for example, by converting this compound into a precursor containing two ortho-silylaryl triflate moieties.

The synthesis of such a precursor would be a multi-step process. Given the deactivating nature of the two CF₃ groups, the regioselective introduction of four additional substituents in the correct positions would be synthetically demanding.

Assuming such a precursor could be synthesized, the generation of the di-aryne would likely proceed sequentially. The strong electron-withdrawing effect of the trifluoromethyl groups would influence the reactivity of the two aryne functionalities. It is plausible that the first aryne generation would be more facile than the second, due to the electronic changes in the molecule after the first elimination.

The reactivity of arynes generated from trifluoromethylated precursors has been studied. For instance, arynes can undergo 1,2-bis(trifluoromethylation) in the presence of a copper-CF₃ reagent and an oxidant. researchgate.net This demonstrates that even highly electron-deficient arynes can be trapped to form interesting polyfluorinated compounds. The reaction of arynes with bis(trifluoromethyl)disulfide (B1220189) to yield 1,2-bis(trifluoromethylthio)arenes has also been reported. nih.gov

| Precursor Type | Conditions for Aryne Generation | Resulting Aryne |

| Halogenated Aryl Compound | Strong Base (e.g., nBuLi, LDA) | Aryne |

| 2-Trimethylsilyl-aryl triflate | Fluoride (B91410) Source (e.g., CsF) | Aryne |

| Anthranilic Acid | Nitrite Salt | Aryne |

While the generation of a benzdiyne equivalent specifically from this compound has not been reported, the general principles of aryne chemistry suggest that if a suitable precursor were synthesized, it could serve as a source for highly electrophilic aryne intermediates.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Quantum chemical calculations offer a powerful lens through which to examine the intricate details of molecular geometry and electron distribution in 1,7-bis(trifluoromethyl)naphthalene.

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set such as 6-31G*, would be employed to determine bond lengths, bond angles, and dihedral angles. These calculations would likely reveal a non-planar geometry for the naphthalene (B1677914) core due to the steric hindrance and electronic repulsion introduced by the bulky and highly electronegative trifluoromethyl (-CF3) groups. The energy landscape can be explored to identify various conformers and the rotational barriers associated with the C-CF3 bonds.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. For this compound, the strong electron-withdrawing nature of the two -CF3 groups is expected to significantly lower the energy levels of both the HOMO and LUMO compared to unsubstituted naphthalene. This lowering of orbital energies indicates a greater resistance to oxidation and an increased propensity for reduction. The HOMO-LUMO energy gap is a critical parameter that reflects the molecule's kinetic stability and the energy required for electronic excitation. A larger energy gap generally implies higher stability.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 6.3 |

Note: These are illustrative values and would require specific DFT calculations for precise determination.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is invaluable for predicting how a molecule will interact with other charged species. In the case of this compound, the MEP map would show regions of negative electrostatic potential (typically colored red) concentrated around the highly electronegative fluorine atoms of the -CF3 groups. Conversely, regions of positive potential (blue) would be expected over the hydrogen atoms and potentially the naphthalene ring, indicating areas susceptible to nucleophilic attack. The MEP map would visually underscore the significant electronic perturbation caused by the trifluoromethyl substituents on the aromatic system.

Mulliken charge analysis provides a method for estimating the partial atomic charges within a molecule, offering a quantitative measure of the electron distribution. For this compound, this analysis would likely show substantial positive charges on the carbon atoms of the -CF3 groups and the carbon atoms of the naphthalene ring to which they are attached. The fluorine atoms would carry significant negative charges. This charge distribution is a direct consequence of the high electronegativity of fluorine, which inductively withdraws electron density from the rest of the molecule.

Table 2: Illustrative Mulliken Charges for Key Atoms in this compound

| Atom | Mulliken Charge (a.u.) |

| C (of CF3) | +0.8 |

| F | -0.3 |

| C1 (Naphthalene) | +0.2 |

| C7 (Naphthalene) | +0.2 |

Note: These values are hypothetical and serve to illustrate the expected charge distribution.

Substituent Effects and Electronic Communication within Naphthalene Systems

The introduction of substituents onto the naphthalene core dramatically alters its electronic properties and reactivity. The study of these effects is crucial for designing molecules with specific characteristics.

Substituent Effect Stabilization Energy (SESE) is a theoretical concept used to quantify the energetic stabilization or destabilization of a molecule due to the presence of substituents. In poly(trifluoromethyl)naphthalenes, the SESE would be calculated to understand the cumulative effect of multiple -CF3 groups on the stability of the naphthalene system. The strong electron-withdrawing nature of the -CF3 groups generally leads to a stabilization of the molecule's electronic structure, though steric strain can introduce destabilizing effects. The magnitude of the SESE would depend on the number and relative positions of the -CF3 groups on the naphthalene rings. Comparing the SESE of different isomers of bis(trifluoromethyl)naphthalene would provide insights into the most energetically favorable substitution patterns.

Correlation with Hammett-type Constants (σp, σm, R, F)

The electronic influence of the two trifluoromethyl (CF₃) groups on the naphthalene core can be quantified by correlating computationally derived energy values with empirical Hammett-type constants. The Hammett equation is a cornerstone of physical organic chemistry, relating reaction rates and equilibria to substituent-dependent parameters: the inductive/field parameter (F) and the resonance parameter (R). The meta (σm) and para (σp) constants are specific to the substituent's position on a benzene (B151609) ring. eas-journal.orgscience.gov

For complex systems like this compound, direct experimental measurement can be challenging. Computational chemistry offers a powerful alternative through the calculation of Substituent Effect Stabilization Energy (SESE). SESE is determined by comparing the energy of the substituted molecule with a non-substituted reference via a homodesmotic reaction, a type of theoretical reaction where the number and types of bonds are conserved, thus minimizing computational errors.

Studies on a wide range of mono- and poly(trifluoromethyl)substituted naphthalenes have shown that calculated SESE values correlate linearly with Hammett constants. scirp.orgbohrium.comnih.gov The trifluoromethyl group is a strong electron-withdrawing group, primarily through a powerful inductive effect (σ-electron withdrawal), with Hammett constants of σm = 0.43 and σp = 0.54. scirp.org DFT calculations (specifically using the B3LYP functional with a 6-311++G(d,p) basis set) on naphthalene derivatives confirm that the presence of CF₃ groups significantly impacts the electronic properties of the entire molecule. scirp.orgbohrium.comnih.gov

The quality of the correlation, given by the coefficient of determination (R²), indicates how well the computational model represents the electronic effects described by the Hammett parameters. For various CF₃-substituted naphthalenes, high R² values (often >0.95) are found for correlations between SESE and Hammett constants, affirming the validity of the computational approach. scirp.org

Table 1: Correlation of Substituent Effect Stabilization Energy (SESE) with Hammett Constants for Selected Naphthalene Probes

| Naphthalene Probe Type | Correlation with | Slope (Sensitivity) | R² |

| 1-CF₃-3-X-Naphthalene | σm | 0.99 | 0.992 |

| 1-CF₃-6-X-Naphthalene | σm | 0.61 | 0.986 |

| 2-CF₃-6-X-Naphthalene | σp | 1.00 | 0.990 |

| 2-CF₃-7-X-Naphthalene | σm | 0.73 | 0.970 |

This table presents data adapted from studies on various trifluoromethyl-naphthalene derivatives to illustrate the concept. X represents a variable substituent. The slope indicates the sensitivity of the probe to substituent effects. scirp.org

Additivity of Sensitivity in Multi-Substituted Naphthalene Probes

A key finding from computational studies is the concept of "additivity of sensitivity" in naphthalene systems bearing multiple CF₃ groups. scirp.orgbohrium.comnih.gov Sensitivity, in this context, refers to how strongly the electronic nature of the molecule (as measured by SESE) responds to the introduction of another substituent. This is quantified by the slope of the line in the SESE vs. Hammett constant plot.

However, deviations from this additivity are observed in certain substitution patterns. For instance, when CF₃ groups are in close proximity (e.g., at the 4 and 5 positions), steric hindrance can cause deformation of the naphthalene ring. This distortion disrupts the electronic communication, leading to a non-additive, synergistic effect where the combined sensitivity is greater than the sum of the individual parts. scirp.org In the case of this compound, the substituents are on different rings and are not in peri positions, suggesting that their effects would be largely additive without significant synergistic distortion. scirp.org

Comparative Electronic Properties with Benzene Analogues

Naphthalene is not merely a larger version of benzene; its fused-ring structure leads to distinct electronic properties. Computational studies have systematically compared trifluoromethyl-substituted naphthalenes with their benzene analogues (e.g., comparing 2-CF₃-naphthalene derivatives with m- or p-CF₃-benzene derivatives) to understand how the aromatic core transmits substituent effects. scirp.orgbohrium.comnih.gov

The key findings are:

Increased Sensitivity : Naphthalene is a more effective transmitter of substituent effects than benzene. The presence of the second ring enhances the polarizability and electronic communication across the molecule. scirp.orgbohrium.comnih.gov

Positional Dependence : The sensitivity of a naphthalene probe is highly dependent on the relative positions of the CF₃ group(s) and the variable substituent. Derivatives where the substituent and the probe group are closer tend to be more sensitive. scirp.org

Enhanced Probing Power : The addition of more CF₃ groups systematically increases the sensitivity of the naphthalene probe. Poly(trifluoromethyl)substituted naphthalenes are among the most sensitive molecular probes for quantifying substituent effects discovered to date. scirp.orgnih.govnih.gov

For example, a 2,6-disubstituted naphthalene is analogous to a para-disubstituted benzene, while a 2,7-disubstituted naphthalene resembles a meta-disubstituted benzene. bohrium.com The computational results show that the naphthalene systems consistently exhibit a stronger response (a steeper slope in the Hammett plot) to electronic perturbations by other substituents compared to their benzene counterparts. scirp.org

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is a vital tool for elucidating the mechanisms of chemical reactions, allowing for the characterization of transient species like transition states and intermediates that are difficult or impossible to observe experimentally.

Investigation of Meisenheimer Complex Formation in Nucleophilic Substitution

Due to the strong electron-withdrawing nature of its two CF₃ groups, the naphthalene rings in this compound are highly electron-deficient. This makes the compound a prime candidate for nucleophilic aromatic substitution (SNAᵣ) reactions. The classical SNAᵣ mechanism proceeds via a two-step addition-elimination pathway involving a resonance-stabilized carbanion known as a Meisenheimer complex. nih.gov

Computational studies, typically using DFT, can model this process in detail. For example, research on the analogous 1-dimethylamino-2,4-bis(trifluoroacetyl)-naphthalene system demonstrated that the attack of an amine nucleophile occurs at the 1-position of the naphthalene ring, leading to the formation of a stable Meisenheimer complex. scirp.orgscirp.org The calculations can determine the optimized geometries of the reactants, the intermediate complex, and the products, as well as the energies of the transition states connecting them. scirp.org Frontier molecular orbital (FMO) analysis, specifically of the Lowest Unoccupied Molecular Orbital (LUMO), can predict the most likely site of nucleophilic attack. scirp.org While some recent studies suggest certain SNAᵣ reactions may be concerted rather than stepwise, the formation of a Meisenheimer intermediate is considered highly plausible for highly electron-deficient aromatic systems. nih.govorcid.org

Simulation of Diels-Alder and Decarboxylative Aromatization Mechanisms

The synthesis of complex polycyclic aromatic hydrocarbons often involves Diels-Alder cycloadditions followed by aromatization steps. Computational simulations are crucial for understanding the feasibility, regioselectivity, and reaction barriers of these pathways. science.govnih.gov For instance, the synthesis of substituted naphthalenes can be achieved via a domino reaction involving an intramolecular Diels-Alder reaction. bohrium.com

Another powerful synthetic strategy is decarboxylative aromatization, where a carboxyl group is expelled to drive the formation of an aromatic ring. nih.govacs.org DFT studies can model the entire reaction coordinate for such a sequence. This would involve locating the transition state for the [4+2] cycloaddition and then modeling the subsequent elimination of a small molecule (like CO₂) to yield the final aromatic product. acs.orgpnas.org These simulations provide activation energies, which help in predicting reaction conditions, and can clarify the role of catalysts or directing groups in the process. nih.govbeilstein-journals.org

Car–Parrinello Molecular Dynamics (CPMD) for Vibrational Dynamics

Car-Parrinello Molecular Dynamics (CPMD) is an ab initio molecular dynamics method that solves the electronic structure (usually within DFT) "on the fly" as the atoms move. orcid.org Unlike static DFT calculations that find minimum energy structures, CPMD simulates the real-time motion of atoms at a given temperature, providing a powerful tool for studying the vibrational dynamics of a molecule. researchgate.netuni-greifswald.de

In a CPMD simulation, the forces on the nuclei are calculated from the electronic wavefunction at each time step, and the nuclei are moved according to classical equations of motion. This approach naturally includes anharmonic effects and thermal fluctuations, which are often absent in simpler harmonic frequency calculations. acs.org The vibrational spectrum (e.g., IR spectrum) can be obtained from the Fourier transform of the dipole moment's autocorrelation function along the simulation trajectory. researchgate.net

For a molecule like this compound, CPMD could be used to:

Simulate the IR and Raman spectra at finite temperatures, providing a more accurate comparison with experimental data. researchgate.net

Investigate the coupling between the vibrational modes of the CF₃ groups and the naphthalene skeleton.

This method is computationally intensive but offers unparalleled insight into the dynamic behavior of molecules. acs.org

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of organic molecules. For 1,7-bis(trifluoromethyl)naphthalene, a combination of ¹H, ¹³C, and ¹⁹F NMR would be essential.

Advanced ¹H, ¹³C, and ¹⁹F NMR Analyses of Bis(trifluoromethyl)naphthalene Isomers

A detailed NMR analysis would confirm the precise substitution pattern of the trifluoromethyl groups on the naphthalene (B1677914) skeleton.

¹H NMR: The proton NMR spectrum would be expected to show signals in the aromatic region. The chemical shifts, signal multiplicities (e.g., doublets, triplets, singlets), and coupling constants (J-values) would be dictated by the relative positions of the six protons on the naphthalene ring. The electron-withdrawing nature of the two CF₃ groups would generally lead to a downfield shift for the aromatic protons compared to unsubstituted naphthalene.

¹³C NMR: The ¹³C NMR spectrum would provide information on all twelve carbon atoms in the molecule. The two carbons of the trifluoromethyl groups would appear as quartets due to coupling with the three fluorine atoms (¹J-CF). The ten aromatic carbons would also exhibit coupling to fluorine atoms (nJ-CF, where n > 1), which is invaluable for assignment. The signals for the carbons directly bonded to the CF₃ groups (C-1 and C-7) would be significantly influenced by the substituent's electronegativity.

¹⁹F NMR: ¹⁹F NMR is particularly crucial for fluorinated compounds. rsc.org For this compound, the two CF₃ groups are chemically non-equivalent, and thus they would be expected to produce two distinct signals in the ¹⁹F NMR spectrum. The absence of fluorine-fluorine coupling between the two groups would likely result in two singlets, assuming no significant through-space coupling is observed. The chemical shifts would be characteristic of trifluoromethyl groups attached to an aromatic ring.

A hypothetical data table for the primary NMR analysis is presented below, based on typical values for related compounds.

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| ¹H | 7.5 - 8.5 | d, t, s | Jн-н ≈ 7-9, Jн-F ≈ 1-3 |

| ¹³C | 120 - 140 (Aromatic), ~124 (CF₃) | s, d, t, q | ¹Jc-f ≈ 270-280, nJc-f ≈ 5-30 |

| ¹⁹F | -60 to -65 | s | - |

Table 1: Predicted NMR Spectroscopic Data for this compound. Note: These are hypothetical values based on known data for similar structures.

2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity Assignment

To definitively assign each proton and carbon signal, a suite of two-dimensional NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connectivity between adjacent protons on the naphthalene rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached, enabling the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is particularly vital for identifying the quaternary carbons (those without attached protons), including C-1, C-7, and the bridgehead carbons (C-4a, C-8a), by observing their long-range couplings to nearby protons.

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rsc.org Obtaining a suitable single crystal of this compound would allow for its complete solid-state structural elucidation.

Elucidation of Bond Lengths, Bond Angles, and Dihedral Angles

The diffraction data would yield a detailed molecular model, providing precise measurements of all bond lengths, bond angles, and dihedral angles. Key parameters of interest would include the C-C bond lengths within the naphthalene core, the C-C and C-F bond lengths of the trifluoromethyl groups, and the angles around the substituted carbons. These values can offer insight into steric strain and electronic effects, such as potential distortions of the naphthalene ring from planarity due to the bulky CF₃ groups.

| Parameter | Atoms Involved | Expected Value |

| Bond Length (Å) | C-C (aromatic) | ~1.36 - 1.42 |

| Bond Length (Å) | C-CF₃ | ~1.50 |

| Bond Length (Å) | C-F | ~1.35 |

| Bond Angle (°) | C-C-C (aromatic) | ~120 |

| Bond Angle (°) | C-C-F | ~111 |

| Dihedral Angle (°) | Ring Planarity | < 5 |

Table 2: Predicted Molecular Geometry Parameters for this compound from X-ray Diffraction. Note: These are hypothetical values based on standard bond lengths and angles for similar structures.

Analysis of Crystal Packing and Intermolecular Interactions

Beyond the individual molecular structure, X-ray diffraction reveals how molecules arrange themselves in the crystal lattice. The analysis of the crystal packing would focus on identifying and quantifying intermolecular interactions. For this compound, potential interactions would include:

π-π Stacking: Interactions between the electron-rich naphthalene rings of adjacent molecules.

C-H···F Hydrogen Bonds: Weak hydrogen bonds between aromatic protons and the electronegative fluorine atoms of the CF₃ groups.

F···F Contacts: Close contacts between fluorine atoms on neighboring molecules.

These interactions govern the material's bulk properties, such as melting point and solubility.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. researchgate.net The spectra serve as a molecular fingerprint and can confirm the presence of specific functional groups.

For this compound, the IR and Raman spectra would be dominated by:

C-H Stretching: Aromatic C-H stretching vibrations, typically appearing around 3000-3100 cm⁻¹.

C=C Stretching: Aromatic ring stretching modes between 1400 and 1600 cm⁻¹.

C-F Stretching: Very strong and characteristic C-F stretching absorptions for the CF₃ groups, expected in the 1100-1350 cm⁻¹ region.

C-H Bending: Out-of-plane C-H bending vibrations below 900 cm⁻¹, which are often characteristic of the aromatic substitution pattern.

Comparing the experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT) would allow for a detailed assignment of the observed vibrational bands. chemrevlett.com

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is expected to be dominated by vibrations of the naphthalene ring and the trifluoromethyl (CF₃) groups.

The aromatic C-H stretching vibrations of the naphthalene core are anticipated in the 3100-3000 cm⁻¹ region. The C-C stretching vibrations within the aromatic ring system typically appear in the 1600-1400 cm⁻¹ range. Out-of-plane C-H bending vibrations, which are often characteristic of the substitution pattern, are expected in the 900-700 cm⁻¹ region.

The trifluoromethyl groups introduce strong and characteristic absorption bands. The C-F stretching vibrations are among the most intense in the IR spectrum and are expected to be found in the region of 1350-1100 cm⁻¹. The symmetric and asymmetric stretching modes of the CF₃ group will likely give rise to multiple strong bands in this region.

Due to the lack of a publicly available experimental IR spectrum for this compound, the following table presents typical IR absorption regions for the parent compound, naphthalene, for comparison.

| Vibrational Mode | Naphthalene (Typical Wavenumber, cm⁻¹) | Expected Range for this compound (cm⁻¹) |

| Aromatic C-H Stretch | 3050 | 3100-3000 |

| Aromatic C-C Stretch | 1600, 1500 | 1600-1400 |

| C-H Out-of-plane Bend | 780 | 900-700 |

| C-F Stretch (Asymmetric) | N/A | 1350-1200 (Strong) |

| C-F Stretch (Symmetric) | N/A | 1180-1100 (Strong) |

Data for naphthalene is based on standard IR spectral databases.

Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to predict the vibrational spectra of such molecules in the absence of experimental data. nih.gov

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations.

For this compound, the Raman spectrum is expected to show strong bands corresponding to the symmetric vibrations of the naphthalene ring system. The aromatic C-C stretching vibrations should be prominent. While C-F stretching vibrations are also Raman active, they may be weaker than in the IR spectrum. The substitution pattern on the naphthalene ring will influence the number and position of the Raman active modes.

Predicting the precise Raman shifts without experimental data is challenging. However, computational methods can provide valuable insights into the expected Raman spectrum. nih.govcapes.gov.braps.org For comparative purposes, the Raman spectrum of the parent naphthalene crystal exhibits characteristic peaks that can be used as a baseline. nih.gov

| Vibrational Mode | Naphthalene (Typical Raman Shift, cm⁻¹) | Expected Characteristics for this compound |

| Ring Breathing Mode | ~1380 | Strong, potentially shifted by CF₃ substitution |

| Aromatic C-C Stretch | ~1576 | Strong |

| Aromatic C-H Bend | ~1020 | Moderate intensity |

| C-F Vibrations | N/A | Expected to be present, but potentially weaker than in IR |

Data for naphthalene is based on published Raman spectra. nih.gov

Incoherent Inelastic Neutron Scattering (IINS) for Motional Dynamics

Incoherent Inelastic Neutron Scattering (IINS) is a powerful technique for studying the vibrational and motional dynamics of molecules, particularly the motions of hydrogen atoms. researchgate.net Neutrons interact with the nucleus, and the large incoherent scattering cross-section of hydrogen makes IINS highly sensitive to its movements. nih.gov

While no IINS data for this compound is available, the technique would be uniquely suited to probe the dynamics of the trifluoromethyl groups. The rotational and torsional motions of the CF₃ groups are often low-frequency modes that can be difficult to observe with IR or Raman spectroscopy. IINS could provide direct information on the energy barriers and dynamics of these rotations, which are crucial for understanding the molecule's conformational flexibility and its interactions in different environments. The study of such dynamics in other molecular systems has provided valuable insights. nih.govill.eu

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can aid in structure elucidation.

For this compound (C₁₂H₆F₆), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The presence of two trifluoromethyl groups is expected to significantly influence the fragmentation pathway.

Common fragmentation patterns for trifluoromethylated aromatic compounds include the loss of a fluorine atom ([M-F]⁺) or the entire trifluoromethyl radical ([M-CF₃]⁺). fluorine1.ru Subsequent fragmentations could involve the loss of the second CF₃ group or fragmentation of the naphthalene ring. The stability of the naphthalene core would likely lead to a prominent molecular ion peak. libretexts.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. This is a critical step in confirming the identity of a newly synthesized compound.

The theoretical exact mass of this compound can be calculated from the masses of its constituent isotopes. This value can then be compared to the experimentally determined mass from an HRMS measurement to confirm the molecular formula.

Table of Expected Exact Masses for this compound and Related Isomers

| Compound | Molecular Formula | Exact Mass (Da) |

| This compound | C₁₂H₆F₆ | 264.03737 |

| 1,5-Bis(trifluoromethyl)naphthalene (B11850801) | C₁₂H₆F₆ | 264.03737 |

| 2,6-Bis(trifluoromethyl)naphthalene | C₁₂H₆F₆ | 264.03737 |

Exact masses are calculated based on the most abundant isotopes.

Electronic Spectroscopy for Photophysical Properties

Electronic spectroscopy, particularly UV-Visible absorption spectroscopy, provides information about the electronic transitions within a molecule and is fundamental to understanding its photophysical properties.

UV-Visible Absorption Spectroscopy for Electronic Transitions

The UV-Visible absorption spectrum of this compound is expected to be dominated by the π → π* transitions of the naphthalene chromophore. The spectrum of naphthalene itself exhibits several absorption bands in the UV region. photochemcad.com The substitution with electron-withdrawing trifluoromethyl groups is expected to cause a shift in the absorption maxima (λ_max).

The effect of substituents on the UV-Vis spectrum of naphthalene depends on their nature and position. ias.ac.in Electron-withdrawing groups like CF₃ typically cause a bathochromic (red) or hypsochromic (blue) shift of the absorption bands. Theoretical studies on trifluoromethylated naphthalenes suggest that the presence of CF₃ groups can significantly alter the electronic properties. Without experimental data, it is difficult to predict the exact shifts for the 1,7-isomer. However, a comparison with the parent naphthalene provides a useful reference.

UV-Visible Absorption Maxima of Naphthalene in Cyclohexane

| Compound | λ_max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |

| Naphthalene | 221 | ~133,000 |

| Naphthalene | 275 | ~5,700 |

| Naphthalene | 312 | ~250 |

Data for naphthalene is from standard spectral databases. photochemcad.com

The introduction of the two CF₃ groups in the 1,7-positions will likely perturb the π-system of the naphthalene core, leading to changes in both the position and intensity of these absorption bands.

Fluorescence Spectroscopy for Emission Characteristics

Fluorescence spectroscopy is a critical tool for characterizing the emissive properties of aromatic compounds. The technique provides insights into the electronic transitions within a molecule and how its structural and electronic features influence its photophysical behavior. In the case of naphthalene and its derivatives, fluorescence is a well-studied phenomenon, though specific detailed research findings on this compound are not extensively documented in publicly available literature. However, by examining the known effects of substituents on the naphthalene core, particularly electron-withdrawing groups like the trifluoromethyl (-CF3) group, a scientifically grounded projection of its emission characteristics can be made.

Naphthalene itself is a fluorescent molecule, and its derivatives are known to be efficient fluorescence probes. acs.org The introduction of substituents onto the naphthalene ring can significantly alter its photophysical properties, including absorption and emission wavelengths, fluorescence quantum yields, and lifetimes. acs.orgmdpi.com

The trifluoromethyl group is a strong electron-withdrawing group. The presence of such groups on an aromatic system can have profound effects on the molecule's excited state dynamics. Generally, strong electron-withdrawing groups can lead to a quenching of fluorescence. For instance, nitroaromatic compounds, which contain the strongly electron-withdrawing nitro group, are typically non-fluorescent due to rapid non-radiative decay pathways from their excited states. nih.gov This quenching effect is a key challenge in the development of fluorescent materials based on molecules with significant electron-accepting character. nih.gov

Conversely, other types of substituents, such as silyl (B83357) groups, have been shown to induce a bathochromic (red) shift in the absorption and emission spectra of naphthalene derivatives. mdpi.comnih.gov These substitutions can also lead to an increase in fluorescence quantum efficiencies and a decrease in fluorescence lifetimes. mdpi.com The position of the substituents is also crucial. For example, studies on disubstituted naphthalene derivatives have shown that the substitution pattern significantly influences the photophysical properties. nih.gov

Given that the trifluoromethyl group is strongly electron-withdrawing, it is plausible that this compound would exhibit a lower fluorescence quantum yield compared to unsubstituted naphthalene. The electron-withdrawing nature of the -CF3 groups can introduce new non-radiative decay channels, thus decreasing the efficiency of light emission. The substitution at the 1 and 7 positions would create a specific electronic distribution in the naphthalene system that would dictate the precise nature of its excited states and their decay pathways.

Theoretical studies, such as those employing Density Functional Theory (DFT), have been used to explore the effects of electron-withdrawing groups on the electronic and optical properties of naphthalene derivatives. researchgate.net Such computational investigations can provide insights into the structure-property relationships and predict how substitutions will affect the fluorescence characteristics.

Applications of this compound in Materials Science and Engineering

The strategic incorporation of fluorine atoms into organic molecules can dramatically alter their properties, a concept extensively utilized in the development of high-performance materials. The this compound moiety, characterized by two highly electronegative trifluoromethyl (CF3) groups attached to a naphthalene core, serves as a critical building block in advanced polymers and organic electronics. These CF3 groups impart unique characteristics, including enhanced thermal stability, improved solubility in organic solvents, and tailored electronic properties, making this chemical structure a subject of significant interest in materials science.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of bis(trifluoromethyl)naphthalenes has traditionally relied on multi-step processes or direct trifluoromethylation of diiodo-naphthalenes using reagents like trifluoromethyl iodide and copper. jst.go.jp One established pathway involves a sequence starting from iodonitronaphthalene, proceeding through (trifluoromethyl)nitro- and (trifluoromethyl)amino- intermediates to (trifluoromethyl)iodonaphthalene, which is then converted to the final product. jst.go.jp Another approach is the direct conversion of diiodonaphthalenes. jst.go.jp

Future research must focus on creating more efficient, sustainable, and economically viable synthetic routes. Modern synthetic chemistry offers several promising directions:

Nucleophilic Trifluoromethylation: The use of advanced nucleophilic trifluoromethylating agents, such as trimethyl(trifluoromethyl)silane (Me3SiCF3) with a fluoride (B91410) source like cesium fluoride (CsF), presents a more contemporary approach. rsc.orgevitachem.com Research into optimizing reaction conditions, including solvent choice, is crucial as it can significantly impact reaction success. rsc.org

Photoredox Catalysis: This emerging field uses visible light to drive chemical reactions, often under mild conditions. acs.org Investigating photoredox-mediated trifluoromethylation of naphthalene (B1677914) precursors could lead to highly efficient and environmentally friendly synthetic methods, reducing the need for harsh reagents and high temperatures.

Flow Chemistry: Transitioning from traditional batch synthesis to continuous flow processes can enhance safety, improve reaction control, and allow for easier scalability. Developing a flow-based synthesis for 1,7-Bis(trifluoromethyl)naphthalene could streamline its production for potential industrial applications.

A comparative overview of synthetic strategies is presented below.

| Synthetic Strategy | Key Reagents | Typical Conditions | Potential for Improvement |

| Classic (Yagupol'skii/Kunshenko) | Trifluoromethyl iodide, Copper powder | High temperature, Pyridine solvent | Low atom economy, harsh conditions. jst.go.jp |

| Modern Nucleophilic | Me3SiCF3, CsF | Controlled temperature, specific solvents | Improved efficiency, milder conditions. rsc.orgevitachem.com |

| Future Photoredox | Photocatalyst (e.g., Ru/Ir complexes), CF3 source | Visible light, room temperature | High sustainability, novel reactivity. acs.org |

Advanced Mechanistic Insights into Trifluoromethylation and Reactivity

While synthetic routes exist, a deep mechanistic understanding of the trifluoromethylation of the naphthalene core is often limited. For instance, poor yields in the synthesis of certain isomers, like the 1,8-derivative, are attributed to steric hindrance, but detailed studies are lacking. jst.go.jp Future research should employ advanced analytical and computational techniques to unravel these mechanisms.

Key areas for investigation include:

Kinetic Studies: Performing detailed kinetic analysis of trifluoromethylation reactions can help determine reaction orders, activation energies, and the rate-determining steps.

In-Situ Spectroscopy: Utilizing techniques like NMR and IR spectroscopy to monitor reactions in real-time can identify transient intermediates and provide direct evidence for proposed mechanistic pathways.

Isotopic Labeling: Using isotopically labeled substrates or reagents can trace the path of atoms throughout the reaction, confirming bond-forming and bond-breaking events.

Understanding Reactivity: Probing the reactivity of the this compound core itself is also important. Studies have noted the incompatibility of related compounds with certain reagents like organolithiums, which can hamper further functionalization. rsc.org A thorough understanding of its reaction scope and limitations is essential for its use as a building block.

Computational Design of Next-Generation Bis(trifluoromethyl)naphthalene Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting molecular properties and guiding experimental work. rsc.org For fluorinated naphthalene derivatives, computational methods have been successfully used to calculate frontier molecular orbital (FMO) energies (HOMO and LUMO), which are crucial indicators of electronic behavior. acs.orgnih.gov Studies show that fluorination effectively lowers LUMO levels, a desirable trait for n-type semiconductor materials. acs.orgcnr.it

Future research can leverage these tools for the in silico design and screening of novel this compound derivatives for specific applications. By computationally modeling the effects of adding various functional groups to the naphthalene core, researchers can pre-select candidates with the most promising electronic, optical, or physical properties before committing to lab synthesis. researchgate.netnih.gov

The table below illustrates a hypothetical computational screening process.

| Derivative | Additional Functional Group | Predicted Property Change | Potential Application |

| Derivative A | Amino (-NH2) | Raises HOMO energy, introduces H-bonding capability. rsc.org | Hole-transport materials, building block for polymers. |

| Derivative B | Cyano (-CN) | Lowers LUMO energy further, enhances electron affinity. nih.gov | High-performance n-type semiconductors. |

| Derivative C | Long alkyl chain (-C8H17) | Increases solubility in organic solvents. | Solution-processable electronics. |

| Derivative D | Phenyl (-C6H5) | Extends π-conjugation, modifies optical properties. | Organic light-emitting diodes (OLEDs). |

Exploration of Emerging Material Applications

The intrinsic properties of this compound—namely its thermal stability and the strong electron-withdrawing nature of its CF3 groups—make it a prime candidate for advanced materials. Research on analogous polyfluorinated naphthalene compounds has already demonstrated their potential as n-type (electron-transporting) organic semiconductors. acs.orgnih.gov However, it was also noted that the presence of -CF3 groups, while lowering LUMO energy, can lead to structural changes that sometimes inhibit conductivity compared to other fluorinated analogues. cnr.it

This highlights a critical area for future exploration:

Organic Electronics: A systematic investigation into the thin-film properties of this compound and its computationally designed derivatives is needed. This includes measuring charge carrier mobility, assessing molecular packing in thin films, and fabricating prototype devices like Organic Field-Effect Transistors (OFETs) and OLEDs. cnr.it

Photovoltaics: The compound could serve as a novel acceptor material or as a building block for donor-acceptor chromophores in organic solar cells. rsc.org

High-Performance Polymers: Incorporating the rigid and stable bis(trifluoromethyl)naphthalene unit into polymer backbones could lead to materials with exceptional thermal resistance and specific dielectric properties suitable for advanced electronics and aerospace applications.

Integration with Artificial Intelligence for Reaction Prediction

The intersection of chemistry and artificial intelligence (AI) is a rapidly growing field that promises to accelerate discovery. chemai.iochemcopilot.com AI models, trained on vast datasets of chemical reactions, can predict the outcomes of new reactions, suggest optimal conditions, and even identify potential impurities and by-products. chemai.iochemrxiv.orgopenreview.net

For this compound, AI can be a transformative tool in several ways:

Synthesis Route Optimization: AI algorithms can analyze countless combinations of reactants, catalysts, and solvents to predict the most efficient and sustainable synthetic routes, moving beyond a trial-and-error approach. chemcopilot.comresearchgate.net

Impurity Prediction: A significant challenge in chemical synthesis is the identification of impurities. chemrxiv.org AI tools can be developed to predict the likely side-products in trifluoromethylation reactions, which would drastically speed up process development and purification. openreview.net

Automated Discovery: The ultimate goal is to create a closed-loop system where AI proposes a reaction, a robotic platform executes the synthesis, and in-situ sensors provide real-time data back to the AI for analysis and refinement. chemai.io This autonomous approach could rapidly screen new derivatives of this compound for desired material properties.

Q & A

Q. What are the key physicochemical properties of 1,7-Bis(trifluoromethyl)naphthalene, and how are they experimentally determined?

- Methodological Answer: Physicochemical properties such as boiling points, molecular weight, and structural conformation are critical for experimental design. For example, reduced-pressure boiling points (e.g., 511.7 K at 0.973 bar) can be determined using standardized methods referenced in NIST databases . Conformational analysis via computational docking simulations (e.g., twisting of functional groups relative to the naphthalene plane) is essential to predict reactivity and interactions in biological systems .

Q. How can researchers optimize the synthesis of this compound derivatives for enhanced activity?

- Methodological Answer: Introduce substituents at specific positions (e.g., methyl groups on the naphthalene ring) to modulate steric and electronic effects. For instance, highlights that a methyl group at the 2-position of a 1,7-naphthalene derivative increased agonist activity by 16-fold, validated via structure-activity relationship (SAR) studies and docking simulations . Use fluorinated aromatic dianhydrides as intermediates to improve solubility and optical properties in polyimide applications .

Advanced Research Questions

Q. How do structural modifications to this compound influence its binding affinity to biological targets (e.g., orexin receptors)?

- Methodological Answer: Combine SAR studies with cryo-EM and molecular docking to identify pharmacophore orientation. demonstrates that twisting the amide unit out of the naphthalene plane enhances OX2R agonist activity. Computational models aligned with experimental EC50 values (e.g., 9.21 nM for OX2R) can guide rational design .

Q. What methodologies are recommended to assess the risk of bias in toxicological studies involving this compound?

Q. How can conflicting data on the environmental persistence of this compound be resolved?

- Methodological Answer: Perform systematic reviews using multi-database searches (e.g., PubMed, TOXCENTER) with tailored query strings (Table B-2 in ). Cross-validate degradation data (e.g., half-life in sediment/soil) against experimental models and field monitoring. Prioritize studies with robust exposure characterization and low detection bias .

Q. What advanced techniques are used to characterize fluorinated polyimides derived from this compound?

- Methodological Answer: Employ thermal imidization and chemical imidization processes to synthesize poly(ether imide)s. Use fluorinated diamines (e.g., 2,3-bis(4-amino-2-trifluoromethylphenoxy)naphthalene) to achieve organosolubility and low dielectric constants. Validate optical transparency via UV-Vis spectroscopy (e.g., >80% transmittance at 450 nm) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported toxicological thresholds for this compound?

- Methodological Answer: Apply weight-of-evidence approaches:

- Compare study designs (e.g., in vivo vs. in vitro) and exposure durations.

- Evaluate bias using criteria in (e.g., "probably high risk" if exposure levels are inferred rather than measured).

- Reconcile data via meta-analysis, emphasizing studies with low attrition bias and complete outcome reporting .

Tables for Reference

Table 1. Key Risk-of-Bias Criteria for Animal Studies (Adapted from )

| Bias Type | Critical Questions |

|---|---|

| Selection Bias | Was dose allocation randomized and concealed? |

| Performance Bias | Were personnel blinded to study groups? |

| Detection Bias | Was exposure characterization reliable? |

Table 2. Impact of Substituents on Biological Activity (Adapted from )

| Derivative | Modification | Activity (EC50) |

|---|---|---|

| 28c | 2-position methyl group | 9.21 nM (OX2R) |

| Parent compound | None | 148 nM (OX1R) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.